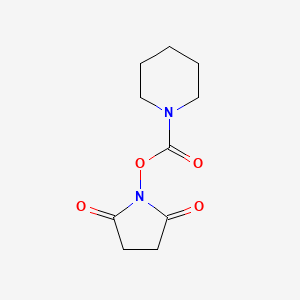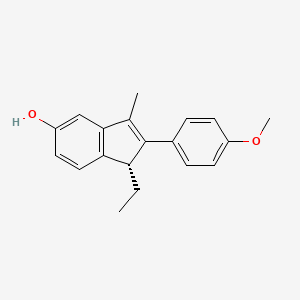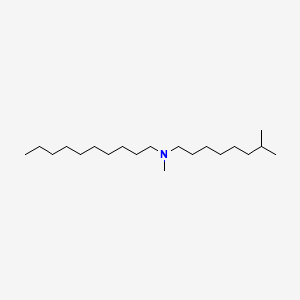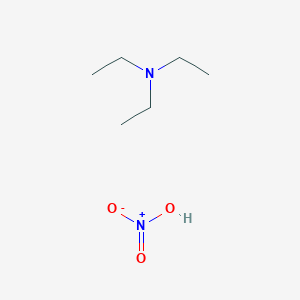
Triethylamine nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethylammonium nitrate is a protic ionic liquid that has garnered attention due to its unique properties and applications. It is composed of triethylamine and nitric acid, forming a salt with the chemical formula C6H16N2O3. This compound is known for its high solubility in water, low volatility, and ability to act as a catalyst in various organic reactions .
准备方法
Synthetic Routes and Reaction Conditions: Triethylammonium nitrate can be synthesized through the neutralization reaction between triethylamine and nitric acid. The reaction is typically carried out under controlled conditions to ensure complete neutralization and to avoid any side reactions. The general reaction is as follows:
(C2H5)3N+HNO3→(C2H5)3NHNO3
This reaction is exothermic and should be performed with proper cooling to manage the heat generated .
Industrial Production Methods: In an industrial setting, the production of triethylammonium nitrate involves the careful addition of nitric acid to triethylamine in a reactor equipped with cooling systems. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound .
化学反应分析
Types of Reactions: Triethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to form different nitrogen-containing compounds.
Substitution: It participates in nucleophilic substitution reactions, where the nitrate ion can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are often used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce amines .
科学研究应用
Triethylammonium nitrate has a wide range of applications in scientific research:
作用机制
The mechanism by which triethylammonium nitrate exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. In chemical reactions, it can act as both a proton donor and acceptor, facilitating various catalytic processes. Its ionic nature allows it to stabilize transition states and intermediates, enhancing reaction rates .
相似化合物的比较
Tetraethylammonium nitrate: Similar in structure but with four ethyl groups attached to the nitrogen atom.
Tetrabutylammonium nitrate: Contains butyl groups instead of ethyl groups, leading to different solubility and reactivity properties.
Uniqueness: Triethylammonium nitrate is unique due to its balance of hydrophilicity and hydrophobicity, making it an effective solvent and catalyst in various reactions. Its ability to form stable ionic liquids at room temperature also sets it apart from other similar compounds .
属性
CAS 编号 |
27096-31-7 |
|---|---|
分子式 |
C6H16N2O3 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;nitric acid |
InChI |
InChI=1S/C6H15N.HNO3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H,2,3,4) |
InChI 键 |
XRDNFNGIKTYHAN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


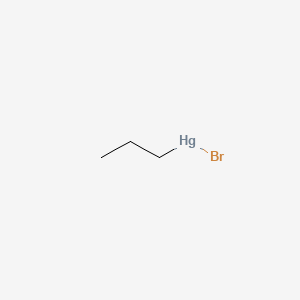
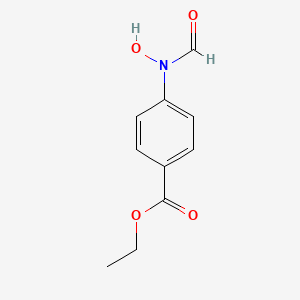
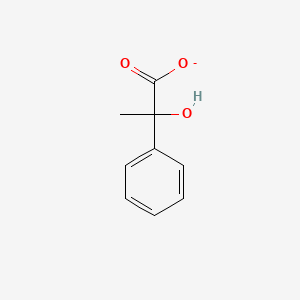
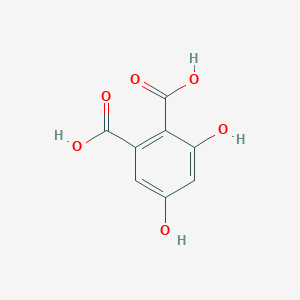
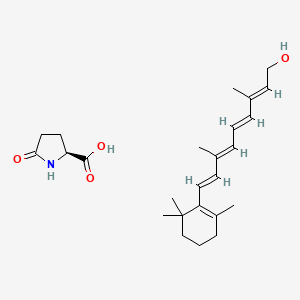
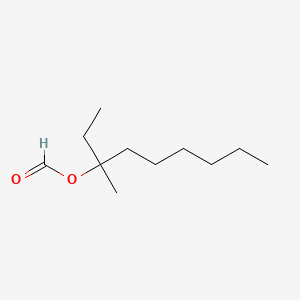

![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)
